5-(Oxolan-3-yloxy)pyridin-3-amine

Medicinal Chemistry Chemical Synthesis Building Blocks

5-(Oxolan-3-yloxy)pyridin-3-amine (CAS 1563534-47-3) is a heterocyclic organic compound belonging to the pyridinamine class, characterized by a pyridine ring substituted at the 3-position with an oxolane (tetrahydrofuran) moiety via an ether linkage and an amine group at the 5-position. Its molecular formula is C9H12N2O2, with a molecular weight of 180.20 g/mol.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B15071083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Oxolan-3-yloxy)pyridin-3-amine
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CN=CC(=C2)N
InChIInChI=1S/C9H12N2O2/c10-7-3-9(5-11-4-7)13-8-1-2-12-6-8/h3-5,8H,1-2,6,10H2
InChIKeySDAZUJVMIZJCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Oxolan-3-yloxy)pyridin-3-amine: A Structurally Defined Pyridinamine Building Block for Pharmaceutical Synthesis and Research Applications


5-(Oxolan-3-yloxy)pyridin-3-amine (CAS 1563534-47-3) is a heterocyclic organic compound belonging to the pyridinamine class, characterized by a pyridine ring substituted at the 3-position with an oxolane (tetrahydrofuran) moiety via an ether linkage and an amine group at the 5-position . Its molecular formula is C9H12N2O2, with a molecular weight of 180.20 g/mol . This compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% as determined by HPLC . It serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery efforts [1].

Why 5-(Oxolan-3-yloxy)pyridin-3-amine Cannot Be Casually Substituted by Other Pyridinamine Isomers


Within the pyridinamine chemical space, the precise positioning of the amine and oxolane substituents on the pyridine ring dictates the molecule's electronic properties, hydrogen-bonding capacity, and overall three-dimensional shape. Even regioisomers with identical molecular formulas, such as the 2-amino analog 5-(oxolan-3-yloxy)pyridin-2-amine (CAS 1563530-47-1) or the 4-amino analog 4-(oxolan-3-yloxy)pyridin-3-amine (CAS 1342838-73-6), possess distinct physicochemical properties and biological target engagement profiles [1]. Furthermore, the ether oxygen in 5-(oxolan-3-yloxy)pyridin-3-amine introduces conformational flexibility and a specific hydrogen bond acceptor geometry absent in direct C-C linked analogs like 5-(oxolan-3-yl)pyridin-3-amine (CAS 1892538-43-0) [2]. These subtle structural differences can lead to significant variations in synthetic reactivity, metabolic stability, and off-target activity, making interchange without rigorous experimental validation inadvisable.

5-(Oxolan-3-yloxy)pyridin-3-amine: Quantitative Differentiation Evidence for Procurement Decisions


Purity and Supply Chain Consistency: 5-(Oxolan-3-yloxy)pyridin-3-amine vs. 4-Amino Regioisomer

The target compound is offered with a minimum purity of 95% by HPLC from major suppliers like Sigma-Aldrich . In contrast, the closely related 4-amino regioisomer (4-(oxolan-3-yloxy)pyridin-3-amine) is listed with variable purity grades ranging from 95% to 99% HPLC depending on the vendor . This variation in available purity for the comparator can impact downstream reaction yields and purification requirements.

Medicinal Chemistry Chemical Synthesis Building Blocks

Molecular Descriptor Comparison: Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP) Differentiation

The target compound exhibits a computed XLogP3-AA value of 0.5 and a topological polar surface area (TPSA) of 57.4 Ų [1]. The 2-amino regioisomer (5-(oxolan-3-yloxy)pyridin-2-amine) has a comparable XLogP of 0.5 but a different TPSA (57.4 Ų) [2]. These descriptors are crucial for predicting passive membrane permeability and oral bioavailability.

Medicinal Chemistry Computational Chemistry ADME Prediction

Biological Activity Class Inference: Potential Anti-Cancer and Differentiation-Inducing Activity

A patent application indicates that a compound described as 5-(oxolan-3-yloxy)pyridin-3-amine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential as an anti-cancer agent and for the treatment of skin diseases like psoriasis [1]. No quantitative data (e.g., IC50 values) was provided in the available source.

Cancer Research Cell Differentiation Pharmacology

Structural Differentiation: Ether Linkage vs. Direct C-C Linkage in Oxolane-Substituted Pyridinamines

5-(Oxolan-3-yloxy)pyridin-3-amine contains an ether oxygen linking the oxolane ring to the pyridine core, whereas the related compound 5-(oxolan-3-yl)pyridin-3-amine (CAS 1892538-43-0) features a direct C-C bond [1]. The ether linkage introduces a hydrogen bond acceptor and increases conformational flexibility, which can alter molecular recognition by biological targets and influence synthetic reactivity patterns.

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

5-(Oxolan-3-yloxy)pyridin-3-amine: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: Exploring Ether-Linked Pyridinamine Scaffolds

Given its distinct ether linkage and specific substitution pattern, 5-(oxolan-3-yloxy)pyridin-3-amine serves as a valuable building block for the synthesis of novel heterocyclic compounds. Its predicted physicochemical properties (XLogP 0.5, TPSA 57.4 Ų) suggest favorable drug-like characteristics for oral bioavailability [1]. Medicinal chemists can utilize this scaffold to generate focused libraries around the pyridinamine core, exploring SAR by varying the amine position (e.g., 2-amino vs. 3-amino) and linker type (ether vs. C-C bond) to optimize target engagement and ADME profiles.

Chemical Biology Tool Compound Development: Probing Differentiation Pathways

Based on class-level inference from patent literature, this compound may possess activity in arresting proliferation and inducing differentiation in certain cell types [2]. Researchers investigating mechanisms of cell differentiation, particularly in cancer or dermatology models, could employ 5-(oxolan-3-yloxy)pyridin-3-amine as a starting point for developing chemical probes to interrogate these pathways. The lack of published quantitative data necessitates initial in-house activity profiling, but the structural features make it a chemically tractable tool candidate.

Process Chemistry and Scale-up: Reliable Sourcing for Multi-step Syntheses

With a consistent 95% purity guarantee from a primary global supplier (Sigma-Aldrich) , 5-(oxolan-3-yloxy)pyridin-3-amine offers a reliable starting material for multi-step synthetic sequences. The defined purity reduces batch-to-batch variability, which is critical for process development and scale-up activities. Its availability in research quantities from multiple vendors facilitates initial route scouting, while the presence of a major supplier supports eventual transition to larger-scale production.

Structure-Activity Relationship (SAR) Studies on Amine Oxidase Inhibitors

Pyridinamine derivatives have been explored as inhibitors of enzymes such as amine oxidases [3]. The specific substitution pattern of 5-(oxolan-3-yloxy)pyridin-3-amine, with the amine at the 3-position and an ether-linked oxolane at the 5-position, offers a unique vector for probing the active site topology of these enzymes. Procurement of this precise isomer ensures that SAR studies accurately reflect the contribution of the 3-amino-5-ether substitution pattern, avoiding confounding effects from alternative regioisomers.

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